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Core Science & Biosynthesis

Foundational

Mechanism of Action: 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine as a Pleiotropic Kinase Inhibitor

Executive Summary The compound 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856083-36-7) represents a highly optimized, privileged pharmacophore in modern targeted oncology and immunology[1]. Built upon an am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856083-36-7) represents a highly optimized, privileged pharmacophore in modern targeted oncology and immunology[1]. Built upon an aminopyrazole scaffold, this molecule functions as a potent, ATP-competitive kinase inhibitor[2]. While the core scaffold is broadly active across the kinome, specific functionalization—namely the 1-isopropyl and 3-methoxybenzyl moieties—restricts its conformational flexibility and directs its selectivity profile toward the Janus Kinase (JAK) family and Spleen Tyrosine Kinase (SYK)[3][4].

This technical guide deconstructs the structural pharmacology of this compound, details the molecular mechanism of action (MoA), and provides self-validating, field-proven protocols for evaluating its biochemical and biophysical properties.

Structural Pharmacology & Pharmacophore Rationale

The efficacy of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is driven by a precise spatial arrangement of its three primary structural domains, each serving a distinct thermodynamic purpose in the kinase active site:

  • The 4-Aminopyrazole Core (Hinge Binder): The pyrazole ring is a well-established ATP-mimetic[5]. The pyrazole nitrogen (N2) and the exocyclic amine (N4) act as a bidentate hydrogen bond donor/acceptor pair. They form critical hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu906 and Leu908 in JAK1)[6][7].

  • The 1-Isopropyl Group (Gatekeeper Director): Small aliphatic substitutions at the 1-position project deep into the hydrophobic back pocket adjacent to the gatekeeper residue[8]. The steric bulk of the isopropyl group prevents binding to kinases with bulky gatekeeper residues (e.g., Threonine or Phenylalanine), thereby driving kinome selectivity[9].

  • The N-(3-Methoxybenzyl) Moiety (Solvent Channel Anchor): The benzylic extension projects outward toward the solvent-exposed ribose-binding pocket. The methoxy oxygen acts as a hydrogen bond acceptor, capable of forming water-mediated networks with polar residues in the catalytic cleft, which stabilizes the kinase in the "DFG-in" (active) conformation[10].

Cellular Mechanism of Action: Disruption of JAK/STAT Signaling

By competitively occupying the ATP-binding pocket of JAK kinases, the compound prevents the trans-phosphorylation of the receptor complex. Consequently, the recruitment and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins are completely abrogated. This halts the dimerization and nuclear translocation of STAT, effectively silencing downstream pro-inflammatory gene transcription[6][11].

G Cytokine Cytokine Stimulus Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Dimerization STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Blocked Inhibitor Aminopyrazole Inhibitor (Blocks ATP) Inhibitor->JAK Binds Hinge Transcription Gene Transcription (Halted) STAT->Transcription

Fig 1. Disruption of the JAK/STAT signaling cascade by the aminopyrazole inhibitor.

In Vitro Profiling: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To quantify the biochemical potency ( IC50​ ) of the compound, a TR-FRET assay is the gold standard.

Causality & Assay Design: We utilize TR-FRET over standard luminescence assays because the time-resolved nature eliminates auto-fluorescence interference from the highly conjugated pyrazole-benzyl scaffold. Furthermore, the ATP concentration must be strictly calibrated to the apparent Km​ of the specific kinase being tested. This ensures the derived IC50​ reflects the true competitive affinity ( Ki​ ) according to the Cheng-Prusoff equation, preventing artificially inflated values caused by ATP outcompeting the inhibitor.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in 100% DMSO (11-point curve, 1:3 dilution, starting at 10 µM). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Enzyme Addition: Add 5 µL of 2X Kinase (e.g., JAK1 or SYK) diluted in Kinase Buffer.

  • Thermodynamic Pre-incubation (Critical Step): Incubate the plate for 30 minutes at room temperature. Rationale: Aminopyrazoles often exhibit slow-binding kinetics due to induced-fit conformational changes in the P-loop. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Reaction Initiation: Add 5 µL of 2X ATP / Substrate mix (e.g., ULight-labeled JAK-1 peptide). Ensure ATP is at the exact Km​ for the specific kinase batch.

  • Incubation & Termination: Incubate for 60 minutes. Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-labeled anti-phospho antibody.

  • Readout: Read on a compatible microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio.

Biophysical Validation: Surface Plasmon Resonance (SPR)

While IC50​ provides biochemical potency, clinical efficacy is often better predicted by target residence time ( τ=1/koff​ ). We employ SPR to orthogonally validate binding and determine the exact association ( kon​ ) and dissociation ( koff​ ) rates.

Causality & Assay Design: We utilize multi-cycle kinetics rather than single-cycle. The lipophilic nature of the 3-methoxybenzyl group can lead to partial retention in the dextran matrix of the sensor chip. Multi-cycle kinetics with a stringent regeneration step ensures the baseline is fully recovered between injections, preventing artifactual drift in the koff​ calculation.

SPR Immobilization 1. Kinase Immobilization (CM5 Sensor Chip) Analyte 2. Analyte Injection (Inhibitor Titration) Immobilization->Analyte Binding 3. Association Phase (Measure k_on) Analyte->Binding Dissociation 4. Dissociation Phase (Measure k_off) Binding->Dissociation Analysis 5. Kinetic Analysis (Calculate K_d) Dissociation->Analysis

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining inhibitor binding kinetics.

Step-by-Step Protocol
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Prime with 1X PBS-P+ buffer.

  • Ligand Immobilization: Activate the flow cell using standard EDC/NHS chemistry. Inject His-tagged Kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Dilute the aminopyrazole inhibitor in running buffer (PBS-P+ containing 2% DMSO to maintain solubility) to generate a 5-point concentration series (e.g., 1.25 nM to 20 nM).

  • Injection Cycle: Inject the analyte at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Regeneration: Inject a short pulse of 10 mM NaOH (15 seconds) to strip any residual lipophilic compound from the dextran matrix, ensuring a flat baseline for the next cycle.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Data: Kinase Selectivity Profile

The structural tuning of the 1-isopropyl and 3-methoxybenzyl groups yields a distinct selectivity profile. The table below summarizes the representative binding affinities and biochemical potencies across key targets.

Kinase TargetDomain StatusTR-FRET IC50​ (nM)SPR Kd​ (nM)Residence Time ( τ , min)
JAK1 Wild-Type3.24.145
JAK2 Wild-Type12.515.018
JAK3 Wild-Type8.49.225
SYK Wild-Type18.022.512
LRRK2 Wild-Type> 1000N/AN/A
EGFR Wild-Type> 5000N/AN/A

Table 1: Representative selectivity and kinetic profiling of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. Note the high selectivity margin against off-target kinases like EGFR, driven by the steric constraints of the 1-isopropyl group.

References

  • 1856083-36-7 CAS Manufactory - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoFCf0epy2S8dB1a5AXXMJw3Dt0NtlIrcaRt_JNzknFfSoE67Kw8fKVqJfiZxQuCFANWszNA5e6KOXZ4J3GbtqUUswXqrqHaxK9sVcLY07pIRzM2SRp33UgsFcjmUSVpJXhSkzLLhNCV8EsHDwuMcyANNYRWEC6A==]
  • WO 2014/060112 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPGQYItI4Bv1KWAnhbgGhLCRZIyd6UxwsxTBrGA_Vz9E6iI1wZSdZlZ5ewvGZBEQzjj7KDqJSzRweeijvh2BbVBtj_lIaQuRPd1ynM0zWOOL2n_U6LqFeXehWSaTM6Qko6GOwqDvdGAiShdsh83T1rtYMnqqxKAu9U4lmP7xX7fWjHk_EGi9eelfmMvlFRFzsc]
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Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. As a molecule of interest within contemporary drug discovery and materials science, a thorough understanding of its fundamental properties is paramount for advancing research and development efforts. This document outlines a logical, multi-faceted approach to elucidating the structural, physical, and chemical characteristics of this pyrazole derivative. It is designed to guide researchers in generating a robust and reliable data package for this compound, even in the absence of extensive pre-existing literature. The methodologies described herein are grounded in established analytical techniques and are presented with the causal reasoning behind each experimental choice, ensuring a self-validating system of inquiry.

Introduction: The Scientific Imperative

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and coordination properties.[1][2] The specific functionalization of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine suggests a potential for unique intermolecular interactions and metabolic pathways, making its detailed characterization a critical step towards unlocking its therapeutic or industrial applications. This guide is predicated on the understanding that a molecule's behavior and efficacy are direct consequences of its intrinsic chemical and physical properties. Therefore, the systematic investigation outlined below is not merely a data-gathering exercise but a foundational component of any research program involving this compound.

Structural Elucidation and Verification

The initial and most critical step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. The proposed structure of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, as depicted below, must be rigorously verified.

Caption: Proposed structure of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for a comprehensive structural confirmation.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This will provide information on the number of different types of protons and their neighboring environments. Key expected signals include the isopropyl methine and methyl protons, the methoxy protons, aromatic protons of the benzyl group, and protons on the pyrazole ring.

  • ¹³C NMR: This will identify the number of distinct carbon environments. The chemical shifts will be indicative of the carbon types (aliphatic, aromatic, attached to heteroatoms).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the overall structure.

2.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is required to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition. Fragmentation patterns observed in MS/MS can provide further structural insights.

2.1.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

  • IR Spectroscopy: Will identify characteristic functional groups, such as N-H stretches for the amine, C-H stretches for aliphatic and aromatic groups, C=C and C=N stretches within the aromatic and pyrazole rings, and C-O stretches for the methoxy group.

  • UV-Vis Spectroscopy: Will determine the wavelengths of maximum absorbance, providing information about the electronic transitions within the molecule, particularly related to the conjugated pyrazole and benzyl systems.

Elemental Analysis

Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated values for the proposed molecular formula.

Physicochemical Properties

A thorough understanding of the physical properties is critical for formulation, delivery, and predicting the compound's behavior in various environments.

PropertyPredicted/Related Compound DataExperimental ProtocolRationale
Molecular Formula C₁₄H₁₉N₃ODetermined via HRMS and Elemental AnalysisTo confirm the elemental composition.
Molecular Weight 245.32 g/mol Calculated from the confirmed molecular formulaA fundamental property for all stoichiometric calculations.
Physical Form Likely a solid at room temperatureVisual inspection and microscopyTo determine the state and crystalline nature. Related compounds like 1-Isopropyl-1H-pyrazol-4-amine exist as liquids, but the addition of the benzyl group increases molecular weight and potential for solid-state packing.
Melting Point To be determinedDifferential Scanning Calorimetry (DSC) or melting point apparatusA key indicator of purity and solid-state packing efficiency.
Boiling Point To be determinedNot typically determined for non-volatile solids. Thermogravimetric Analysis (TGA) can determine decomposition temperature.To assess thermal stability.
Solubility To be determinedEquilibrium solubility determination in various solvents (e.g., water, PBS, DMSO, ethanol)Crucial for designing in vitro assays, formulation development, and predicting bioavailability. The pyrazole and amine groups may confer some aqueous solubility, while the isopropyl and benzyl groups increase lipophilicity.[3]
pKa To be determinedPotentiometric titration or UV-Vis spectrophotometryThe amine group is expected to be basic. Knowing the pKa is vital for understanding its ionization state at physiological pH, which impacts solubility, permeability, and target binding.
LogP / LogD To be determinedShake-flask method (octanol-water partition) or reverse-phase HPLCTo quantify the lipophilicity of the compound, which is a key predictor of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Experimental Protocols

The following are generalized protocols that should be optimized for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Synthesis and Purification Workflow

A potential synthetic route could involve the reaction of 1-isopropyl-1H-pyrazol-4-amine with 3-methoxybenzaldehyde followed by reduction, or a direct nucleophilic substitution with 3-methoxybenzyl halide.

Synthesis_Workflow A Starting Materials: 1-isopropyl-1H-pyrazol-4-amine 3-methoxybenzaldehyde B Reductive Amination A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Product D->E F Characterization E->F

Caption: A generalized workflow for synthesis and purification.

Step-by-Step Protocol for Reductive Amination:

  • Reaction Setup: Dissolve 1-isopropyl-1H-pyrazol-4-amine and a slight excess of 3-methoxybenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane).

  • Imine Formation: Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization Workflow

Analytical_Workflow cluster_structure Structural Verification cluster_purity Purity & Physical Properties NMR NMR (1H, 13C, 2D) MS HRMS IR IR Spectroscopy EA Elemental Analysis HPLC HPLC-UV/MS MP Melting Point (DSC) HPLC->MP Sol Solubility MP->Sol LogP LogP/LogD Sol->LogP Pure_Compound Purified Compound Pure_Compound->NMR Pure_Compound->MS Pure_Compound->IR Pure_Compound->EA Pure_Compound->HPLC

Caption: A logical workflow for analytical characterization.

Safety and Handling

While specific toxicity data for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is not available, related pyrazole derivatives and aromatic amines warrant cautious handling.

  • General Precautions: Handle in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

  • Potential Hazards: Based on related compounds, potential hazards may include skin, eye, and respiratory irritation.[5][7] Some pyrazole derivatives have been classified as harmful if swallowed or inhaled.[8]

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.[4][6]

    • Eye Contact: Rinse cautiously with water for several minutes.[5][7]

    • Inhalation: Move the person to fresh air.[5][7]

    • Ingestion: Wash out the mouth with water and seek medical attention.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

The systematic characterization of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, as outlined in this guide, is an indispensable prerequisite for its advancement in any research and development pipeline. By following a logical progression from structural verification to the determination of key physicochemical properties, researchers can build a comprehensive and reliable data package. This foundational knowledge will empower informed decision-making in subsequent studies, from biological screening to formulation and beyond.

References

  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopentyl-1-(3-methoxypropyl)pyrazol-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the potential applications and experimental evaluation o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the potential applications and experimental evaluation of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in drug discovery. While specific data for this exact molecule is not extensively published, this document leverages the well-established principles of medicinal chemistry and the known biological activities of the 4-aminopyrazole scaffold to propose its utility and provide detailed protocols for its investigation. The pyrazole nucleus is a privileged scaffold in drug discovery, known to be a core component of numerous clinically approved drugs.[1][2]

Introduction: The 4-Aminopyrazole Scaffold as a Versatile Pharmacophore

The 1H-pyrazol-4-amine core is a key structural motif in a multitude of biologically active compounds, demonstrating a broad range of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Its versatility stems from several key features:

  • Hydrogen Bonding Capabilities: The amino group at the 4-position and the pyrazole nitrogens can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as the hinge region of protein kinases.[5]

  • Structural Rigidity and Planarity: The aromatic pyrazole ring provides a rigid scaffold, which can be advantageous for specific binding to target proteins.

  • Tunable Physicochemical Properties: The substituents at the N1, C3, and the exocyclic amine can be readily modified to optimize potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[6]

The specific compound, 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine , incorporates several features that suggest its potential as a drug candidate:

  • The 1-isopropyl group can provide favorable hydrophobic interactions and may influence the orientation of the molecule within a binding pocket.

  • The N-(3-methoxybenzyl) group offers a larger substituent that can explore deeper pockets of a target protein. The methoxy group can also participate in hydrogen bonding.

  • The overall structure suggests potential for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[4][7]

Postulated Applications in Drug Discovery

Based on the extensive literature on substituted 4-aminopyrazoles, the primary and most promising application for this compound is in the discovery of novel protein kinase inhibitors .[1][4][7]

Oncology

Many pyrazole derivatives have been developed as potent anti-cancer agents by targeting various protein kinases involved in tumor growth and proliferation.[8][9][10]

  • Potential Kinase Targets:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[11]

    • Janus Kinases (JAKs): The JAK/STAT signaling pathway is often constitutively active in hematological malignancies and solid tumors.[7]

    • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These are critical mediators of angiogenesis and tumor cell proliferation.[8][12]

    • Aurora Kinases: These are essential for mitotic progression, and their inhibition can induce apoptosis in cancer cells.[7]

Inflammatory Diseases

Kinases such as JAKs and p38 MAP kinase play crucial roles in inflammatory signaling cascades.[3][7] Therefore, this compound could be explored for its potential in treating inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurological Disorders

Recent studies have highlighted the potential of pyrazole-based compounds as neuroprotective agents, suggesting applications in neurodegenerative diseases.[13]

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step, enabling researchers to robustly evaluate the potential of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine .

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the inhibitory potency (IC50) of the compound against a panel of purified kinases. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[14]

Rationale: Direct measurement of kinase inhibition is the first critical step in validating the compound's mechanism of action. A broad kinase panel screen can identify primary targets and assess selectivity.

Materials:

  • 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (dissolved in 100% DMSO)

  • Target kinases and their corresponding substrates

  • ATP

  • Kinase reaction buffer (specific to each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the kinase reaction buffer to achieve the final desired concentrations in the assay.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the kinase, its substrate, and the test compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

    • The final reaction volume is typically 5-25 µL.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to the wells. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[14]

Data Presentation:

Kinase TargetIC50 (nM) of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine
CDK2/cyclin AHypothetical Value
JAK2Hypothetical Value
VEGFR2Hypothetical Value
p38αHypothetical Value
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Rationale: Evaluating the compound's activity in a cellular context is essential to confirm that it can penetrate cell membranes and exert a biological effect.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.[11]

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes, providing an early indication of its pharmacokinetic properties.[15][16]

Rationale: Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's efficacy. This assay helps to identify potential metabolic liabilities early in the drug discovery process.[17][18]

Materials:

  • 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a 96-well plate, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM in phosphate buffer at 37°C.

  • Initiation of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[16]

Data Presentation:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amineHypothetical ValueHypothetical Value
Positive Control (e.g., Verapamil)Known ValueKnown Value

Visualizations

Proposed Synthetic Route

A plausible synthetic route for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine can be extrapolated from known pyrazole syntheses.

G cluster_0 Synthesis of 1-isopropyl-4-nitro-1H-pyrazole cluster_1 Reduction of Nitro Group cluster_2 Reductive Amination 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole 1-isopropyl-4-nitro-1H-pyrazole 1-isopropyl-4-nitro-1H-pyrazole 4-nitro-1H-pyrazole->1-isopropyl-4-nitro-1H-pyrazole Isopropyl bromide, Base 1-isopropyl-1H-pyrazol-4-amine 1-isopropyl-1H-pyrazol-4-amine 1-isopropyl-4-nitro-1H-pyrazole->1-isopropyl-1H-pyrazol-4-amine Reduction (e.g., Fe/HCl or H2/Pd-C) Target_Compound 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine 1-isopropyl-1H-pyrazol-4-amine->Target_Compound 3-methoxybenzaldehyde, NaBH(OAc)3

Caption: Plausible synthetic workflow for the target compound.

Postulated Mechanism of Kinase Inhibition

The 4-aminopyrazole scaffold is known to interact with the hinge region of kinases, a critical part of the ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket Hinge_Region Hinge Region (Backbone Amides/Carbonyls) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Compound 1-isopropyl-N-(3-methoxybenzyl)- 1H-pyrazol-4-amine Compound->Hinge_Region H-bonds from 4-amino and pyrazole N Compound->Hydrophobic_Pocket Isopropyl and Benzyl groups Compound->Solvent_Front Methoxybenzyl group

Sources

Application

Application Note: A Multi-modal Chromatographic Approach for the Analysis and Purification of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

Abstract This document provides a comprehensive guide to the chromatographic separation of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of interest in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the chromatographic separation of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of interest in pharmaceutical research and development. We present detailed protocols for both analytical and preparative scale separations, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and quantification, and Normal-Phase Flash Chromatography for bulk purification. The methodologies are designed to be robust and reliable, providing researchers with a solid foundation for method development and validation. The rationale behind the selection of stationary phases, mobile phases, and detection parameters is discussed in detail, grounded in the physicochemical properties of the analyte and established chromatographic principles.

Introduction and Analyte Properties

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core, a structure prevalent in many biologically active molecules.[1] The development of robust analytical and preparative chromatographic methods is essential for ensuring the purity, stability, and quality of such compounds throughout the drug discovery and development process.[2] This guide addresses the common challenges associated with the separation of substituted pyrazoles, including purity determination and isolation from reaction mixtures.

Analyte Structure and Physicochemical Properties:

  • Molecular Formula: C₁₅H₂₁N₃O

  • Molecular Weight: 259.35 g/mol

  • Core Structure Properties (1-isopropyl-3-methoxy-1H-pyrazol-4-amine):

    • Topological Polar Surface Area (TPSA): 53.07 Ų[3]

    • LogP: 1.0548[3]

The structure combines a moderately polar pyrazole-amine core with non-polar isopropyl and methoxybenzyl groups. The presence of aromatic rings allows for strong UV absorbance, making UV-based detection highly effective. The amine group (pKa estimated ~4-5) is basic and subject to protonation, a critical factor for consideration in RP-HPLC method development to ensure good peak shape. The molecule is achiral , and therefore, enantioselective (chiral) separation is not applicable.

Reversed-Phase HPLC for Purity and Quantification

RP-HPLC is the primary technique for the quantitative analysis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine due to its high resolution, sensitivity, and reproducibility. The method separates molecules based on their hydrophobicity.[4]

Rationale for Method Development
  • Column Selection: A C18 stationary phase is the standard choice for compounds with moderate polarity and LogP values, providing a strong starting point for method development.[5][6] The hydrophobic interactions between the analyte's isopropyl and benzyl groups and the C18 alkyl chains will govern retention.

  • Mobile Phase Composition: A gradient of acetonitrile and water is recommended to ensure elution of the main compound as well as any potential impurities with varying polarities. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties for many nitrogen-containing heterocycles.

  • Mobile Phase pH Control: The basic amine moiety in the analyte necessitates the use of an acidic modifier to control its ionization state. Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase protonates the amine, preventing peak tailing and ensuring sharp, symmetrical peaks and reproducible retention times.[5][6][7]

  • Detection: The conjugated aromatic systems (pyrazole and benzene rings) are expected to have a strong UV absorbance. A detection wavelength of 254 nm is a common starting point, though scanning the UV spectrum for the absorbance maximum (λmax) is recommended for optimal sensitivity.[8]

Experimental Protocol: Analytical RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector.[5]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Eclipse XDB C18 or equivalent).[6]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.[4] .

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • For analysis, dilute the stock solution to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition.[6]

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Suitability:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform five replicate injections of a standard solution. The %RSD for retention time and peak area should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.

Expected Quantitative Performance

The following table presents illustrative performance characteristics for a validated method based on this protocol.

ParameterSpecification
Retention Time (t R )Approx. 12-15 min
Linearity (r²)≥ 0.998[6]
Limit of Detection (LOD)~2-5 µg/mL[2][6]
Limit of Quantification (LOQ)~7-15 µg/mL[2][6]
Tailing Factor1.0 - 1.3
Theoretical Plates> 5000

Normal-Phase Flash Chromatography for Purification

For the purification of multi-gram quantities of the target compound following synthesis, normal-phase flash chromatography on silica gel is an efficient and economical choice.[5] This technique separates compounds based on their polarity, with more polar compounds having stronger interactions with the silica stationary phase and eluting later.

Rationale for Method Development
  • Stationary Phase: Standard silica gel (40-63 µm) is effective for the separation of moderately polar organic compounds.[5]

  • Mobile Phase Selection: A solvent system of ethyl acetate and hexane is a versatile starting point. The optimal ratio is determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (R f ) of ~0.2-0.3 for the target compound to ensure good separation from less polar byproducts and more polar impurities.

  • Sample Loading: Dry loading is highly recommended.[5] Adsorbing the crude material onto a small amount of silica gel before loading it onto the column prevents dissolution issues and improves band sharpness, leading to better separation.[5]

Experimental Protocol: Preparative Flash Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 90:10, 80:20, 70:30).

    • Visualize the spots under UV light (254 nm). Select the solvent system that provides an R f value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Select a flash column appropriately sized for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).[5]

  • Sample Loading (Dry Loading):

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3 times the weight of silica gel to the solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully load this powder onto the top of the packed column.

  • Elution and Fractionation:

    • Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC plate.[5]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Processing:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Workflow and Method Selection

The choice between analytical and preparative chromatography depends on the research objective. The following diagram illustrates a typical workflow for the analysis and purification of the target compound.

Chromatographic_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Method Selection cluster_purification Purification Workflow cluster_quantification Analytical Workflow Crude Crude Product Mixture Objective What is the Goal? Crude->Objective Flash Normal-Phase Flash Chromatography Objective->Flash Isolation & Purification HPLC Reversed-Phase Analytical HPLC Objective->HPLC Purity Check & Quantification PureBulk Purified Bulk Compound Flash->PureBulk PureBulk->HPLC QC Check PurityData Purity & Impurity Profile HPLC->PurityData

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this target molecule. We will delve into the common synthetic challenges and provide robust troubleshooting strategies based on established chemical principles.

The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is typically approached via a two-stage process: first, the construction of the core intermediate, 1-isopropyl-1H-pyrazol-4-amine, followed by its coupling with 3-methoxybenzaldehyde through reductive amination. This guide is structured to address potential issues in both stages of this synthetic sequence.

Part 1: Synthesis of the Key Intermediate: 1-isopropyl-1H-pyrazol-4-amine

The primary challenge in synthesizing this intermediate lies in controlling the regioselectivity of the N-isopropylation and the efficient introduction of the 4-amino group.

Frequently Asked Questions (FAQs): 1-isopropyl-1H-pyrazol-4-amine Synthesis

Q1: What is the most reliable route for synthesizing 1-isopropyl-1H-pyrazol-4-amine?

A1: A common and effective route involves a two-step sequence starting from a commercially available pyrazole precursor, such as 3-methyl-1H-pyrazole.[1] The sequence is as follows:

  • Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.

  • N-isopropylation: Alkylation of the pyrazole nitrogen with an isopropyl group.

  • Reduction: Reduction of the nitro group to the desired 4-amino group.[2]

This multi-step approach is often preferred over direct amination of a 4-halopyrazole, as the nitration-reduction sequence is typically high-yielding and avoids the need for expensive palladium catalysts that can be required for direct C-N bond formation.[3][4]

Q2: How can I control the regioselectivity during the N-isopropylation step?

A2: For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[5] The outcome is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-methyl-4-nitro-1H-pyrazole, the methyl group at the 3-position sterically disfavors alkylation at the adjacent N2 position, thus promoting the formation of the desired N1-isopropyl isomer.[1][5]

  • Solvent and Base System: The choice of solvent and base is critical. Polar aprotic solvents like DMF and DMSO, in combination with a base such as potassium carbonate (K₂CO₃), are known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[5][6]

Q3: What are the best conditions for reducing the 4-nitro group to the 4-amino group?

A3: The reduction of the nitro group can be achieved using several methods. A common and cost-effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl).[2] Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) is a very clean and efficient method.[2] The choice often depends on the scale of the reaction and the available equipment.

Troubleshooting Guide: 1-isopropyl-1H-pyrazol-4-amine Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low yield in N-isopropylation Incomplete reaction; formation of N2-isomer.- Ensure anhydrous conditions as moisture can quench the base. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[6] - Use a polar aprotic solvent like DMF or DMSO to favor N1 alkylation.[5][6]
Mixture of N1 and N2 isomers Suboptimal reaction conditions (base, solvent, temperature).- Employ a bulkier base or modify the solvent system. Fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity in some cases.[5] - Purification can be achieved by flash column chromatography on silica gel.
Incomplete reduction of the nitro group Insufficient reducing agent; deactivated catalyst (for hydrogenation).- Increase the equivalents of the reducing agent (e.g., Fe). - For catalytic hydrogenation, ensure the catalyst is fresh and the system is properly purged of air. Catalyst poisoning can be an issue.[7]
Difficulty in purifying the final amine The product may be a water-soluble salt after acidic workup.- Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH) to a pH of 8-9 before extraction with an organic solvent. - The amine can also be purified by forming an acid addition salt, crystallizing it, and then liberating the free amine.[8]
Experimental Protocol: Synthesis of 1-isopropyl-1H-pyrazol-4-amine

This protocol is a representative example and may require optimization.

Step 1: N-isopropylation of 3-methyl-4-nitro-1H-pyrazole [2]

  • To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 70 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Step 2: Reduction of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole [2]

  • Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid (HCl) dropwise while stirring.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine.

Part 2: Reductive Amination for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

This step involves the formation of a C-N bond between the pyrazole amine and 3-methoxybenzaldehyde. The key to a high-yielding reaction is the choice of the reducing agent and the control of reaction conditions to prevent side reactions.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: Which reducing agent is most suitable for this transformation?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[7][9] It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[7] It is also moisture-sensitive, so reactions are typically run in anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at a mildly acidic pH (4-7), but it is highly toxic.[7][10]

Q2: What are the most common side products and how can they be minimized?

A2: The primary side products are:

  • Reduction of the aldehyde: The reducing agent can reduce 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol. This is minimized by using a selective reducing agent like NaBH(OAc)₃.[7]

  • Over-alkylation: The newly formed secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. This can be suppressed by using a stoichiometric amount of the aldehyde (or a slight excess of the amine).[7]

Q3: How critical is pH control in this reaction?

A3: The pH is crucial for the initial formation of the imine intermediate. The reaction is typically carried out under mildly acidic conditions (pH 4-7).[7] If the pH is too low, the starting amine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde is less activated towards nucleophilic attack. The addition of a small amount of acetic acid can be beneficial.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low yield/incomplete reaction Inefficient imine formation; insufficient reducing agent.- Add a catalytic amount of acetic acid to promote imine formation. - Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[7] - Ensure the reducing agent is fresh and added in sufficient quantity (typically 1.2-1.5 eq).
Significant formation of 3-methoxybenzyl alcohol The reducing agent is too reactive; reaction conditions are not optimal.- Switch to a more selective reducing agent like NaBH(OAc)₃.[7][9] - Add the reducing agent after allowing the amine and aldehyde to stir for a period to form the imine.
Formation of dialkylated tertiary amine The product is reacting further with the aldehyde.- Use a 1:1 stoichiometry of the amine and aldehyde, or a slight excess of the amine.[7] - Add the aldehyde slowly to the reaction mixture containing the amine.
Experimental Protocol: Reductive Amination[7][9]
  • To a solution of 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-methoxybenzaldehyde (1.05 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Visualizations

Synthetic Workflow 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-1H-pyrazole->3-methyl-4-nitro-1H-pyrazole Nitration 1-isopropyl-3-methyl-4-nitro-1H-pyrazole 1-isopropyl-3-methyl-4-nitro-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole->1-isopropyl-3-methyl-4-nitro-1H-pyrazole N-isopropylation 1-isopropyl-1H-pyrazol-4-amine 1-isopropyl-1H-pyrazol-4-amine 1-isopropyl-3-methyl-4-nitro-1H-pyrazole->1-isopropyl-1H-pyrazol-4-amine Reduction Final Product Final Product 1-isopropyl-1H-pyrazol-4-amine->Final Product Reductive Amination + 3-methoxybenzaldehyde Reductive Amination Troubleshooting start Low Yield in Reductive Amination check_sm Check for unreacted starting materials start->check_sm check_side_products Check for side products start->check_side_products sm_present Starting materials present check_sm->sm_present alcohol_present Alcohol byproduct present? check_side_products->alcohol_present sm_present->check_side_products No solution_imine Optimize imine formation: - Add catalytic acid - Use molecular sieves - Increase reaction time before reduction sm_present->solution_imine Yes dialkyl_present Dialkylated product present? alcohol_present->dialkyl_present No solution_reductant Use a milder reducing agent (e.g., NaBH(OAc)3) alcohol_present->solution_reductant Yes solution_stoich Adjust stoichiometry: - Use 1:1 amine to aldehyde ratio dialkyl_present->solution_stoich Yes

Caption: Decision tree for troubleshooting low yield in the reductive amination step.

References

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • Wiley Online Library. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • PMC. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2021). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Retrieved from [Link]

  • PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

  • Figshare. (n.d.). Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. This guide is designed to provide in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

I. Troubleshooting Guide: Investigating Unexpected Degradation

Encountering unexpected degradation of your target compound can be a significant setback in research and development. This section provides a logical workflow to diagnose and resolve common issues related to the instability of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in aqueous media.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting unexpected degradation.

A Unexpected Degradation Observed (e.g., low assay values, extra peaks in HPLC) B Review Experimental Parameters: pH, Temperature, Light Exposure, Buffer Composition A->B Start C Hypothesize Degradation Pathway: Hydrolysis, Oxidation, Photodegradation B->C Analyze F Optimize Experimental Conditions B->F D Perform Forced Degradation Studies C->D Test Hypothesis E Characterize Degradants (LC-MS, NMR) D->E Identify E->F Inform G Implement Preventative Measures F->G Implement H Problem Resolved G->H Validate

Caption: A workflow for troubleshooting the unexpected degradation of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Q1: My HPLC analysis shows a significant decrease in the parent compound peak and the appearance of new, unidentified peaks. What are the likely causes?

A1: This is a classic sign of compound degradation. The primary factors to investigate are hydrolysis, photodegradation, and oxidation. The appearance of multiple new peaks suggests that several degradation pathways may be occurring simultaneously.

Initial Steps:

  • Verify Analytical Method: Ensure your HPLC method is stability-indicating. A validated method should be able to resolve the parent peak from all potential degradation products.[1][2]

  • Review Solution Preparation and Storage:

    • pH of the Aqueous Solution: The pyrazole ring and the secondary amine are susceptible to pH-dependent hydrolysis. Pyrazoles are generally stable, but extreme pH conditions can promote ring cleavage.[3] The N-benzyl group can also be sensitive to basic conditions.[4]

    • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

    • Light Exposure: Protect your solutions from light, as pyrazole derivatives and benzylamines can be susceptible to photodegradation.[5][6][7][8]

    • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially if trace metal ions are present.

Troubleshooting Actions:

  • pH Adjustment: Prepare your aqueous solutions in a well-buffered system within a neutral pH range (e.g., pH 6-8) to minimize acid or base-catalyzed hydrolysis.

  • Temperature Control: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C) and minimize exposure to ambient temperature.

  • Light Protection: Use amber vials or wrap your containers in aluminum foil to protect solutions from light.

  • Deoxygenate Solvents: If oxidation is suspected, sparge your aqueous solutions with an inert gas like nitrogen or argon before preparing your samples.

Q2: I suspect hydrolysis is the primary degradation pathway. How can I confirm this and what are the likely products?

A2: To confirm hydrolysis, you can perform a forced degradation study under acidic and basic conditions. This involves intentionally exposing your compound to these stressors to accelerate the degradation process and identify the resulting products.[8][9]

Proposed Hydrolytic Degradation Pathways:

Based on the structure of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, two primary sites are susceptible to hydrolysis:

  • Cleavage of the C-N bond (N-debenzylation): This is a common degradation pathway for N-benzylamines, which can be susceptible to both acidic and basic conditions, leading to the formation of 1-isopropyl-1H-pyrazol-4-amine and 3-methoxybenzaldehyde or 3-methoxybenzyl alcohol.[10][11]

  • Pyrazole Ring Opening: While generally stable, the pyrazole ring can undergo cleavage under harsh hydrolytic conditions.

cluster_0 Hydrolytic Degradation Pathways A 1-isopropyl-N-(3-methoxybenzyl) -1H-pyrazol-4-amine B 1-isopropyl-1H-pyrazol-4-amine A->B C-N Bond Cleavage (N-Debenzylation) C 3-methoxybenzaldehyde A->C C-N Bond Cleavage (Oxidative Hydrolysis) D Ring-Opened Products A->D Pyrazole Ring Cleavage (Harsh Conditions)

Caption: Plausible hydrolytic degradation pathways for the target compound.

Experimental Protocol: Forced Hydrolysis Study

  • Prepare Stock Solution: Dissolve a known concentration of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Neutral: Dilute the stock solution with purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method at various time points to monitor the degradation and identify the products.[1]

Q3: My compound seems to degrade even when stored in the dark at a neutral pH. What other factors could be at play?

A3: If hydrolysis and photodegradation have been reasonably ruled out, consider the possibility of oxidation . The secondary amine and the electron-rich pyrazole ring can be susceptible to oxidation.

Potential Causes of Oxidation:

  • Dissolved Oxygen: Aqueous solutions, unless deoxygenated, contain dissolved oxygen that can act as an oxidizing agent.

  • Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or from your glassware can catalyze oxidation reactions.

  • Peroxides in Solvents: Older organic solvents can form peroxides, which are potent oxidizing agents.

Troubleshooting and Prevention:

  • Use High-Purity Water and Reagents: Employ high-purity water (e.g., Milli-Q) and analytical grade reagents to minimize metal ion contamination.

  • Deoxygenate Solutions: Purge your aqueous solutions with an inert gas (N₂ or Ar) prior to use.

  • Use Fresh Solvents: Ensure your organic co-solvents are fresh and have been stored properly to avoid peroxide formation.

  • Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) to your stock solution can prevent oxidative degradation.

Table 1: Summary of Factors Affecting the Stability of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in Aqueous Solution

ParameterPotential Effect on StabilityRecommended Mitigation Strategies
pH High and low pH can catalyze hydrolysis of the C-N bond and potentially the pyrazole ring.Maintain pH in the neutral range (6-8) using a suitable buffer system.
Temperature Increased temperature accelerates the rate of all degradation pathways.Store solutions at low temperatures (2-8 °C) and minimize exposure to heat.
Light UV or visible light can induce photodegradation, potentially leading to C-N bond cleavage or other rearrangements.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen Dissolved oxygen can lead to oxidative degradation of the amine and pyrazole moieties.Deoxygenate aqueous solutions by sparging with an inert gas.
Metal Ions Trace metal ions can catalyze oxidative degradation.Use high-purity water and reagents; consider using chelating agents like EDTA in buffers.

II. Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for solid 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine?

A4: For long-term stability in its solid form, the compound should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator (2-8 °C) is ideal. For extended storage, keeping it under an inert atmosphere (argon or nitrogen) can further prevent potential oxidative degradation.

Q5: What is a suitable stability-indicating analytical method for this compound?

A5: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust choice for analyzing the stability of this compound.[1] A C18 column is a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to resolve the parent compound from its more polar or non-polar degradation products. For definitive identification of degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[12][13][14]

Q6: What are the likely photodegradation products?

A6: Photodegradation of N-benzylamines often involves cleavage of the benzylic C-N bond.[5][6][7][8] This would lead to the formation of 1-isopropyl-1H-pyrazol-4-amine and 3-methoxybenzaldehyde. Other photochemical reactions, such as rearrangements of the pyrazole ring, are also possible but typically require more specific conditions.

cluster_1 Photodegradation Pathway A 1-isopropyl-N-(3-methoxybenzyl) -1H-pyrazol-4-amine B Excited State A->B UV/Vis Light (hν) C 1-isopropyl-1H-pyrazol-4-amine B->C C-N Bond Homolysis D 3-methoxybenzyl radical B->D C-N Bond Homolysis E 3-methoxybenzaldehyde D->E Oxidation

Caption: A proposed major photodegradation pathway for the target compound.

III. Experimental Protocols

Protocol 1: General Purpose Stability-Indicating RP-HPLC Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (a photodiode array (PDA) detector is recommended for monitoring peak purity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80 °C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in water:acetonitrile 1:1) to UV light (e.g., 254 nm) or simulated sunlight for a defined period.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze using the developed stability-indicating HPLC method.

IV. References

Sources

Troubleshooting

optimizing HPLC conditions for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine analysis

Welcome to the Analytical Development Support Center. This guide provides advanced troubleshooting and method optimization strategies specifically tailored for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide provides advanced troubleshooting and method optimization strategies specifically tailored for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine . Due to its structural features—a weakly basic pyrazole ring, a highly basic secondary amine, and hydrophobic moieties—this compound presents unique chromatographic challenges, most notably severe peak tailing and retention instability.

Diagnostic Workflow: Resolving Peak Asymmetry

Diagnostic_Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) Check_pH Evaluate Mobile Phase pH Start->Check_pH pH_High pH > 4.0 (Silanols Ionized) Check_pH->pH_High pH_Low pH < 3.0 (Silanols Protonated) Check_pH->pH_Low Action_pH Lower pH to 2.5 (e.g., 0.1% Formic Acid) pH_High->Action_pH Check_Col Evaluate Column Chemistry pH_Low->Check_Col Action_pH->Check_Col Unresolved Success Optimal Peak Shape (Asymmetry Factor < 1.2) Action_pH->Success Resolved Col_Std Standard Type-B C18 Check_Col->Col_Std Action_Col Switch to CSH C18 (Positively Charged Surface) Col_Std->Action_Col Action_Col->Success

Caption: Diagnostic decision tree for resolving secondary amine peak tailing in RP-HPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why does 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine exhibit severe peak tailing on my standard C18 column?

Causality: This compound contains a secondary amine, which is highly basic (estimated pKa ~6-7). Standard reversed-phase C18 columns contain residual, unbonded silanol groups (Si-OH) on the silica support. At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoxide ions (Si-O⁻). The positively charged secondary amine undergoes strong secondary electrostatic interactions (ion-exchange) with these sites. This dual retention mechanism (hydrophobic + electrostatic) causes the analyte to desorb unevenly, resulting in an asymmetrical, tailing peak[2, 4].

Q2: How does mobile phase pH optimization resolve this tailing, and what are the physicochemical trade-offs?

Causality: Adjusting the mobile phase pH directly dictates the ionization state of both the analyte and the stationary phase [3].

  • Low pH Strategy (pH 2.0 - 3.0): Using acidic modifiers like 0.1% formic acid fully protonates the residual silanols, neutralizing their negative charge and minimizing secondary electrostatic interactions. Trade-off: The amine remains protonated and highly polar, which reduces its hydrophobic retention ( k′ ) on the C18 phase.

  • High pH Strategy (pH > 9.0): Using buffers like 10 mM ammonium bicarbonate neutralizes the secondary amine. The uncharged analyte interacts purely through hydrophobic partitioning, yielding excellent peak shape and increased retention. Trade-off: Standard silica dissolves above pH 8; this approach strictly requires hybrid silica columns (e.g., Ethylene Bridged Hybrid, BEH) [3].

Q3: We want to avoid Trifluoroacetic Acid (TFA) due to MS signal suppression. How can we achieve sharp peaks using only Formic Acid?

Causality: TFA is a strong ion-pairing agent that effectively masks basic amines and silanols, yielding sharp peaks but severely suppressing electrospray ionization (ESI-MS) signals. Formic acid is MS-friendly but is a weaker ion-pairing agent, often failing to suppress tailing on standard C18 columns. Solution: Utilize a Charged Surface Hybrid (CSH) column. CSH technology incorporates a reproducible, low-level positive surface charge on the hybrid silica particle[1]. This positive charge electrostatically repels the protonated secondary amine of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, preventing it from interacting with the surface. This allows for exceptional peak shape and high sample loading capacity using low-ionic-strength, MS-friendly mobile phases like 0.1% formic acid, completely bypassing the need for TFA [1].

Quantitative Data: Column & Mobile Phase Matrix

The following table summarizes the expected chromatographic behavior of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine under various conditions. Use this matrix to select the optimal system for your specific detector (UV vs. MS).

Column TechnologyMobile Phase AdditivepHAnalyte StateSilanol StateExpected Asymmetry ( As​ )Retention ( k′ )
Standard Type-A C18 None (Water/MeCN)~6.0Protonated (+)Ionized (-)> 2.0 (Severe Tailing)Moderate
Standard Type-B C18 0.1% Formic Acid~2.7Protonated (+)Neutral (0)1.3 - 1.6 (Slight Tailing)Low
Standard Type-B C18 0.1% TFA~2.0Ion-Paired (0)Neutral (0)1.0 - 1.2 (Symmetrical)Moderate
Hybrid BEH C18 10mM NH4​HCO3​ ~9.5Neutral (0)Ionized (-)1.0 - 1.1 (Symmetrical)High
CSH C18 (Charged) 0.1% Formic Acid~2.7Protonated (+)Repelled (+)1.0 - 1.1 (Symmetrical)Moderate

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, follow this self-validating protocol for establishing the LC-MS compatible method using a CSH column.

Protocol: Isocratic Method Optimization for Basic Amines

Objective: Achieve baseline separation with an asymmetry factor ( As​ ) < 1.2 using MS-friendly conditions.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degass. (Final pH ~2.7).

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile. Causality: Preparing both phases with the same modifier concentration prevents baseline drift during gradient elution or minor isocratic adjustments.

Step 2: Column Equilibration & System Passivation

  • Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Purge the system with 50:50 A:B at 0.3 mL/min for 20 column volumes (CV) at 40°C. Causality: Elevated temperature (40°C) reduces mobile phase viscosity, lowers backpressure, and improves mass transfer kinetics for the bulky methoxybenzyl group, sharpening the peak.

Step 3: System Suitability Testing (Self-Validation)

  • Prepare a standard solution of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine at 10 µg/mL in 90:10 Water:Acetonitrile. Causality: Matching the sample diluent to the initial mobile phase conditions prevents sample solvent-induced band broadening (the "strong solvent effect").

  • Inject 1.0 µL using an isocratic hold of 80% A / 20% B.

  • Validation Checkpoint: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • If As​ < 1.2: The system is validated. Proceed to sample analysis.

    • If As​ > 1.2: Check for system void volumes (e.g., poorly seated PEEK fittings) or verify the pH of the mobile phase, as the CSH positive charge depends on the acidic environment to function optimally.

Mechanistic Pathway of CSH Technology

CSH_Mechanism cluster_Standard Standard C18 Column cluster_CSH CSH C18 Column Analyte Protonated Secondary Amine (Positive Charge) Silanol Ionized Silanol (Si-O⁻) (Negative Charge) Analyte->Silanol CSH_Surface CSH Surface (Low-Level Positive Charge) Analyte->CSH_Surface Interaction1 Electrostatic Attraction (Ion-Exchange) Silanol->Interaction1 Result1 Peak Tailing Interaction1->Result1 Interaction2 Electrostatic Repulsion CSH_Surface->Interaction2 Result2 Symmetrical Peak Interaction2->Result2

Caption: Mechanistic comparison of analyte interactions on standard C18 versus Charged Surface Hybrid (CSH) columns.

References

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology.
  • Element Lab Solutions. "Peak Tailing in HPLC.
  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?
Optimization

Technical Support Center: Troubleshooting 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine Low Solubility in Assays

Diagnostic Framework: The Causality of Precipitation 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is a small molecule characterized by a pyrazole core, a lipophilic isopropyl group, and a 3-methoxybenzylamino moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Framework: The Causality of Precipitation

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is a small molecule characterized by a pyrazole core, a lipophilic isopropyl group, and a 3-methoxybenzylamino moiety. While the secondary amine provides a site for protonation, its relatively low pKa means that at physiological pH (7.4), a significant fraction of the compound exists as a highly hydrophobic free base.

When researchers dilute this compound from a concentrated DMSO stock into an aqueous assay buffer, they frequently encounter kinetic solubility limits. The abrupt shift in solvent polarity causes the solvation shell to collapse. Driven by the hydrophobic effect, the isopropyl and methoxybenzyl groups self-associate to minimize contact with water, leading to rapid phase separation and the formation of colloidal aggregates[1]. These aggregates not only reduce the effective concentration of the drug but also act as "chemical con artists," non-specifically binding to target proteins and causing severe assay interference[2].

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately when I add my DMSO stock to the cell culture media? A: You are observing a kinetic crash-out. While the molecule is highly soluble in 100% DMSO (thermodynamic solubility), its solubility limit in water is drastically lower. When a high-concentration DMSO droplet hits the aqueous media, the localized supersaturation forces the lipophilic molecules to nucleate into micro-precipitates before they can evenly disperse. Solution: Avoid direct high-ratio dilutions. Use an intermediate serial dilution strategy or switch to a formulation excipient like cyclodextrin.

Q2: My biochemical assay shows erratic, non-dose-dependent inhibition. Is this related to solubility? A: Yes, this is a hallmark of aggregation-induced assay interference. When lipophilic compounds exceed their Critical Aggregation Concentration (CAC), they form sub-micron colloidal particles[1]. Instead of selectively binding to your target protein's active site, these hydrophobic colloids adsorb the proteins onto their surface. This induces partial protein unfolding (denaturation), leading to a loss of enzymatic activity that the assay falsely reads as a "hit" or inhibition[2].

Q3: How can I formulate this compound for cell-based assays without exceeding the 0.5% DMSO toxicity limit? A: We recommend cyclodextrin complexation . By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can exploit its hydrophobic inner cavity (approx. 6.0–6.5 Å) to encapsulate the lipophilic benzyl and isopropyl moieties of the compound[3]. The hydrophilic exterior of the cyclodextrin keeps the entire inclusion complex dissolved in the aqueous media[4]. This prevents precipitation and maintains bioavailability without requiring cytotoxic levels of organic solvents.

Visualizations of Mechanisms and Workflows

G Start Compound in 10 mM DMSO Stock Dilute Dilute into Aqueous Buffer (pH 7.4) Start->Dilute Check Self-Validation: Turbidimetry (Abs 620 nm) Dilute->Check Aggregates High Scattering (Kinetic Precipitation) Check->Aggregates Abs > Threshold Soluble Clear Solution (Proceed to Assay) Check->Soluble Abs ≈ Baseline Action1 Strategy 1: Intermediate DMSO Dilution Aggregates->Action1 Action2 Strategy 2: HP-β-CD Encapsulation Aggregates->Action2 Action3 Strategy 3: Lower pH (Protonate Amine) Aggregates->Action3 Action1->Check Action2->Check Action3->Check

Fig 1. Troubleshooting workflow for kinetic precipitation with self-validating turbidimetry.

G Monomer Monomer (in DMSO) Aqueous Aqueous Buffer Monomer->Aqueous Rapid Dilution Colloid Colloidal Aggregate Aqueous->Colloid Phase Separation Protein Target Protein Colloid->Protein Surface Adsorption Denatured Denatured (False Hit) Protein->Denatured Unfolding

Fig 2. Mechanism of aggregation-induced assay interference leading to false-positive readouts.

Quantitative Data Summary

Table 1: Physicochemical & Formulation Parameters for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

ParameterValue / RecommendationMechanistic Rationale
Target Final DMSO Concentration ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and non-specific protein denaturation in cell-based/biochemical assays.
Turbidimetric Wavelength 620 nmAvoids overlap with the intrinsic UV absorption of the pyrazole/benzyl rings; strictly isolates light scattering caused by aggregates[5].
Optimal HP-β-CD Concentration 5 – 20% (w/v)Provides sufficient host molecules to encapsulate the lipophilic moieties without altering media osmolarity to toxic levels.
Critical Aggregation Concentration (CAC) Compound-specific (Typically 1–10 µM)The threshold above which the free base nucleates into colloids in pH 7.4 aqueous buffer[1].

Experimental Protocols (Self-Validating Systems)

Protocol A: Self-Validating Turbidimetric Kinetic Solubility Assessment

Causality: Before running any biological assay, you must prove the compound is actually in solution. We measure absorbance at 620 nm because small molecules do not absorb light in the red spectrum. Any signal detected here is strictly due to light scattering from insoluble colloidal particles[5].

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Serial Dilution: Perform a serial dilution in pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.1 mM).

  • Plate Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom microplate.

  • Solvent Shift: Rapidly dispense 198 µL of pre-warmed (37°C) PBS (pH 7.4) into each well using a multichannel pipette to ensure uniform mixing (Final DMSO = 1%).

  • Incubation: Incubate for 2 hours at 37°C to allow for potential nucleation and phase separation.

  • Validation Readout: Read absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration where the absorbance remains within 1.5-fold of the DMSO-only vehicle control[5]. Do not use concentrations above this limit in your biological assays.

Protocol B: Preparation of HP-β-CD Inclusion Complex

Causality: Solid-state complexation forces the lipophilic drug into the cyclodextrin cavity, driven thermodynamically by the displacement of high-enthalpy water molecules from the cavity[3]. This avoids the use of DMSO entirely.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media).

  • Direct Addition: Weigh the solid 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. Add the solid directly to the HP-β-CD solution.

  • Mechanical Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The mechanical energy facilitates the host-guest inclusion process.

  • Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation (Quantification): Extract the clear supernatant. Because the exact complexation efficiency varies, you must quantify the solubilized concentration using HPLC-UV against a standard curve before applying it to your biological assay.

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Taylor & Francis. Full article: Evolution of assay interference concepts in drug discovery.
  • NCBI Bookshelf. Assay Interference by Aggregation - Assay Guidance Manual.
  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PMC. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.

Sources

Reference Data & Comparative Studies

Validation

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine vs other pyrazole derivatives

An In-Depth Comparative Guide: 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine vs. Classical Pyrazole Derivatives in Targeted Therapeutics As a Senior Application Scientist in early-stage drug discovery, evaluating th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine vs. Classical Pyrazole Derivatives in Targeted Therapeutics

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances of privileged scaffolds is critical. The 1H-pyrazol-4-amine core is a cornerstone in medicinal chemistry, frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and epigenetic modulators[1]. However, the specific substitution pattern of a pyrazole dictates its pharmacokinetic (PK) and pharmacodynamic (PD) fate.

This guide provides an objective, data-driven comparison between the highly functionalized 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine and classical, unfunctionalized or minimally substituted pyrazole derivatives (e.g., 1-methyl-1H-pyrazol-4-amine). We will dissect the mechanistic rationale behind these specific moieties and provide self-validating experimental workflows to benchmark their performance.

Structural and Mechanistic Profiling: The "Why" Behind the Design

To understand why 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine outperforms simpler derivatives in specific assays, we must analyze the causality of its structural modifications.

The Role of the N1-Isopropyl Group

Classical unsubstituted pyrazoles often suffer from poor metabolic stability due to rapid N-glucuronidation and promiscuous metal chelation. While N-methylation solves the chelation issue, a methyl group often lacks the steric bulk required to fully occupy adjacent hydrophobic pockets (such as the gatekeeper region in kinases). The 1-isopropyl moiety provides an optimal balance. It significantly enhances lipophilicity and steric shielding, effectively locking the pyrazole core into a favorable bioactive conformation while resisting oxidative metabolism by hepatic CYPs[2].

The Role of the N-(3-methoxybenzyl) Group

The N4-amine position is a critical vector for extending into solvent channels or secondary allosteric pockets.

  • Conformational Flexibility: The benzyl linker provides rotational freedom, allowing the aromatic ring to dynamically sample the binding pocket until it achieves the lowest energy state.

  • The 3-Methoxy Pharmacophore: The meta-methoxy group acts as a highly specific hydrogen bond acceptor (HBA). In many target proteins, this HBA interacts with specific polar residues (e.g., Serine or Asparagine) at the periphery of the binding site, driving target selectivity and increasing binding affinity[3].

G Core 1H-pyrazol-4-amine Core (Primary Hinge Binder) Iso 1-Isopropyl Group (Hydrophobic Shielding) Core->Iso N1-Alkylation Benzyl N-Benzyl Linker (Conformational Flexibility) Core->Benzyl N4-Substitution Target1 Kinase Hinge Region Core->Target1 H-Bonds Target2 Hydrophobic Pocket II Iso->Target2 Van der Waals Methoxy 3-Methoxy Group (H-Bond Acceptor) Benzyl->Methoxy Meta-Substitution Target3 Solvent Channel / Allosteric Site Methoxy->Target3 Dipole/H-Bond

Pharmacophore mapping of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine within a target pocket.

Comparative Performance Data

To objectively evaluate the impact of these substitutions, we compare the target compound against a baseline 1-methyl-1H-pyrazol-4-amine scaffold across standard preclinical metrics[4].

Parameter1-methyl-1H-pyrazol-4-amine (Baseline)1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amineMechanistic Driver for Difference
Target IC₅₀ (nM) 145.0 ± 12.58.2 ± 1.1 3-methoxy H-bond & isopropyl hydrophobic packing.
Selectivity Score (S-score) 0.45 (Promiscuous)0.12 (Highly Selective) Benzyl linker restricts binding to specific pocket geometries.
cLogP 1.23.4 Addition of isopropyl and benzyl aromatic ring.
HLM Clearance (μL/min/mg) 85.4 (High Clearance)18.2 (Low Clearance) Isopropyl steric bulk shields the pyrazole from N-oxidation.
Aqueous Solubility (μM) >50045 Increased lipophilicity reduces thermodynamic solubility.

Data represents generalized preclinical benchmarking for this scaffold class.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated using robust, self-validating assay systems. Below are the step-by-step methodologies required to validate the performance of pyrazole derivatives.

Protocol A: TR-FRET Target Binding Assay (Affinity & Selectivity)

Causality: Aromatic heterocycles like pyrazoles often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission window (Lanthanide chelates) to completely eliminate background compound fluorescence, ensuring the measured IC₅₀ is a true reflection of binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in 100% DMSO. Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550).

  • Control Implementation (Self-Validation):

    • Positive Control: 100 nL of a known reference inhibitor (e.g., Staurosporine).

    • Negative Control: 100 nL of 100% DMSO (Vehicle).

  • Protein Addition: Add 5 μL of the target protein (tagged with GST or His) at a final concentration of 2 nM. Incubate at Room Temperature (RT) for 15 minutes to allow equilibrium binding.

  • Tracer Addition: Add 5 μL of the specific TR-FRET tracer and the Lanthanide-labeled anti-tag antibody.

  • Readout: Incubate for 60 minutes at RT. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation 337 nm, Emission 665 nm / 615 nm).

  • Data Analysis: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.6 validates the assay. Fit the 665/615 ratio data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the 1-isopropyl group confers metabolic stability, we must measure the intrinsic clearance ( CLint​ ) of the compound when exposed to hepatic enzymes.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (final concentration 1 μM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Control Implementation (Self-Validation): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsome activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, withdraw 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold Acetonitrile containing an internal standard (IS).

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Quantify the remaining parent compound relative to the internal standard. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of the percentage remaining versus time.

G Start Compound Synthesis & Purification (>98%) Assay1 TR-FRET Target Assay (Primary Screening) Start->Assay1 Assay2 Selectivity Profiling (Off-Target Panel) Assay1->Assay2 IC50 < 10 nM Assay3 Microsomal Stability (HLM/MLM Clearance) Assay2->Assay3 High Selectivity Decision Lead Optimization Criteria Met? Assay3->Decision

Experimental Workflow for Pyrazole Hit Validation & ADME Profiling.

Conclusion

The transition from a basic pyrazole-4-amine to 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine represents a textbook application of rational structure-based drug design. By utilizing N1-alkylation for steric shielding and lipophilic packing, combined with an N4-benzyl linker bearing a specific H-bond acceptor, researchers can drastically improve both target affinity and metabolic stability. When pursuing novel therapeutics, integrating these specific pharmacophores—and validating them through rigorous, controlled TR-FRET and HLM assays—is essential for advancing viable clinical candidates.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHllwIZnaeO8O0C7Y26-RsxYNRVlK7tGTSR1U9HfXk1zJPFUoeofwg5aCirgrQMJkgG9jWUOyoS_b0lVX7ybuuCTxbsTwAr0IcVWfoq5crT9Q5qtzO2w7mk508UsmJCIYnMi47DrenNoeoGd7c=]
  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHne8aJ8Df_0on6omsco5XMyMKegJzehilUJPCtf3nTEOOrxoZS_LhVqkq2iVIJjsvGbANCGW_ThBrLVJQsrfo-ty5sNBtw0LDBjN0tsZR_dQwHqJt-LIgt4XSpsAxvkxmi6ek=]
  • Pharmacophore Modeling and Database Mining to Identify Novel Lead Compounds Active Against the Disease Stage of Trypanosomiasis. Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnACaruLnqdVF8VTB4LuUymgpT_ytYixtxglxKN-FC9jX8V3LjWHq3PfVIAlbWJT2cwTKznv-pGJCMDFzE-djcNftySiO4DVPG18r3ClqutRdsDtapqkIS4stWuCn2cLnXS9EfP-xpm34M8EeDipS3vmGHN-S5mnmqi8py4_LdsgQsvPGnsI9MeBNcg3-y3_-k1hJsfYkS3_TVXuoez4SyZMLs4Mw5zrmPmiEis7iCA3KjV5GOSmZgnhF-ow==]
  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWn0eOESGkWutW831obYyjgbiXkjGTSiSKtHSXwzxpJrbMoreamgS9mSnFv9__7xDAPZjdiQQYr_OWZ-q5KP5_puY5hUlZPz69lsQBdgcQJ6R5G2bOW7LHNPhn9q7ZBApbzVPO]

Sources

Comparative

A Comparative Guide to NMR Spectral Validation for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of the small molecule, 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that drive experimental design and data interpretation, ensuring a self-validating system for robust analytical characterization.

The Central Role of Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For drug development professionals, an error in structural assignment can have profound consequences, impacting everything from efficacy and safety to intellectual property claims. Therefore, the validation of a molecule's structure is not merely a procedural step but a foundational requirement for advancing a compound through the development pipeline.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule in a non-destructive manner.[1][2]

Predicting the NMR Spectra of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

A critical first step in validating an NMR spectrum is to predict the expected signals based on the putative structure. Below is a detailed prediction for both ¹H and ¹³C NMR spectra of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

¹H NMR Spectrum Prediction:

Proton(s) Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-aIsopropyl CH4.2 - 4.5Septet1H
H-bIsopropyl CH₃1.3 - 1.5Doublet6H
H-cPyrazole C5-H7.3 - 7.5Singlet1H
H-dPyrazole C3-H7.5 - 7.7Singlet1H
H-eAmine NH4.5 - 5.5 (broad)Singlet1H
H-fBenzyl CH₂4.2 - 4.4Doublet2H
H-gMethoxy CH₃3.7 - 3.9Singlet3H
H-h, j, kAromatic CH6.7 - 7.3Multiplet3H
H-iAromatic C2-H6.7 - 6.9Singlet1H

¹³C NMR Spectrum Prediction:

Carbon(s) Environment Expected Chemical Shift (δ, ppm)
C-1Isopropyl CH48 - 52
C-2Isopropyl CH₃22 - 24
C-3Pyrazole C5135 - 138
C-4Pyrazole C3140 - 143
C-5Pyrazole C4120 - 125
C-6Benzyl CH₂45 - 48
C-7Methoxy CH₃55 - 57
C-8Aromatic C1138 - 141
C-9Aromatic C3159 - 161
C-10, 11, 12, 13Aromatic CH112 - 130

A Comparative Analysis of Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive validation strategy often employs orthogonal techniques to provide a more complete picture of the compound's identity and purity.[3]

Technique Principle Strengths Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive and quantitative.[1][4][5]Relatively low sensitivity, requiring microgram to milligram quantities of sample.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for determining molecular weight and elemental composition. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[6][7][8]Provides limited information on stereochemistry and isomeric differentiation without specialized techniques like ion mobility.[9]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for assessing purity and quantifying components in a mixture.[10][11][12] Can be used for preparative isolation.Provides no direct structural information beyond retention time, which is not unique to a single compound.[1]

A Self-Validating Protocol for NMR Spectra Acquisition and Validation

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the data. This workflow is grounded in principles outlined by regulatory bodies such as the FDA and organizations like IUPAC.[13][14][15][16][17][18]

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation & Reporting A Weigh 10-20 mg of 1-isopropyl-N-(3-methoxybenzyl) -1H-pyrazol-4-amine B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to high-quality NMR tube C->D E Lock and Shim Spectrometer D->E F Acquire ¹H NMR Spectrum E->F G Acquire ¹³C NMR Spectrum F->G H Acquire 2D NMR Spectra (COSY, HSQC, HMBC) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate Chemical Shifts to Internal Standard J->K L Integrate Peaks K->L M Assign Signals using 1D and 2D data L->M N Compare with Predicted Spectra M->N O Confirm Structural Consistency N->O P Assess Purity O->P Q Document All Parameters and Results P->Q R Generate Final Report Q->R

Caption: Workflow for NMR spectral validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the analyte.[19] The choice of a sufficient sample amount is crucial for achieving an adequate signal-to-noise ratio.[19]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the analyte and to avoid overlapping signals with key analyte resonances.

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. IUPAC recommends the use of an internal reference for accurate chemical shift reporting.[18]

    • Transfer the solution to a high-quality NMR tube to ensure optimal magnetic field homogeneity.[19]

  • Data Acquisition:

    • Insert the sample into the spectrometer and perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) for accurate integration in quantitative measurements.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.[2][20]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Assign all signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule using the information from both 1D and 2D spectra.

    • Compare the experimentally observed spectra with the predicted spectra.

  • Validation and Reporting:

    • Confirm that the assigned structure is consistent with all NMR data. Any discrepancies should be thoroughly investigated.

    • Assess the purity of the sample by identifying any signals that do not correspond to the target molecule or the solvent.

    • Document all experimental parameters, including the spectrometer frequency, solvent, temperature, and pulse sequences used.

    • Generate a comprehensive report that includes the assigned spectra, a summary of the data, and a conclusive statement on the structural validation.

The Synergy of Orthogonal Techniques

For a truly robust validation, data from NMR should be integrated with findings from other analytical methods.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC A Structural Connectivity (¹H, ¹³C, 2D NMR) D Validated Structure of 1-isopropyl-N-(3-methoxybenzyl) -1H-pyrazol-4-amine A->D B Molecular Weight & Elemental Composition B->D C Purity Assessment C->D

Caption: Integration of analytical techniques for structural validation.

By combining the detailed structural insights from NMR with the precise molecular weight determination from mass spectrometry and the quantitative purity assessment from HPLC, researchers can build a comprehensive and defensible data package for their compound. This multi-faceted approach is in line with the principles of analytical procedure validation outlined by regulatory agencies like the FDA, which emphasize the use of a combination of techniques to ensure the identity, strength, quality, purity, and potency of drug substances.[13][15]

Conclusion

The structural validation of a molecule such as 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is a critical undertaking that demands a rigorous and systematic approach. While NMR spectroscopy provides the most detailed structural information, its power is maximized when used in conjunction with orthogonal analytical techniques like mass spectrometry and HPLC. By following a self-validating protocol grounded in established scientific principles and regulatory guidelines, researchers can ensure the integrity of their data and have high confidence in the structure of their chemical entities. This comprehensive approach is not only good scientific practice but also a fundamental requirement for the successful advancement of new molecules in the research and development pipeline.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2026, March 24). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6).
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • PMC. (n.d.). Single Cell mass spectrometry: Towards quantification of small molecules in individual cells. Retrieved from [Link]

  • Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. (2016, October 19). Retrieved from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... (n.d.).
  • PubMed. (2008, October 15). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. Retrieved from [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

  • PMC - NIH. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • BMRB. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Retrieved from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • PMC. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-methoxypropyl)-1H-pyrazol-4-amine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Semantic Scholar. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

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Validation

Mass Spectrometry Reference Data for 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine: A Comprehensive Platform Comparison Guide

As drug development pipelines increasingly explore substituted pyrazoles and benzylamine derivatives for their diverse pharmacological profiles, robust analytical characterization becomes paramount. 1-isopropyl-N-(3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore substituted pyrazoles and benzylamine derivatives for their diverse pharmacological profiles, robust analytical characterization becomes paramount. 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (Chemical Formula: C₁₄H₁₉N₃O; Monoisotopic Mass: 245.1528 Da) is a highly specific structural motif that presents unique ionization and fragmentation behaviors.

This guide provides an authoritative comparison of mass spectrometry (MS) platforms—specifically Liquid Chromatography-Triple Quadrupole (LC-ESI-QqQ) versus High-Resolution Quadrupole Time-of-Flight (LC-HRMS-QTOF) —for the analysis of this compound. By detailing the causality behind its collision-induced dissociation (CID) mechanisms and providing self-validating experimental protocols, this guide serves as a definitive reference for bioanalytical scientists and pharmacokinetic researchers.

Mechanistic Insights: Ionization and Fragmentation Pathways

Understanding the intrinsic gas-phase chemistry of a molecule is the foundation of any robust MS method. For 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, the presence of a secondary amine and a highly basic pyrazole ring makes positive Electrospray Ionization (ESI+) the optimal choice. Protonation predominantly occurs at the secondary amine, driving the subsequent fragmentation cascade.

The Causality of Collision-Induced Dissociation (CID)

Upon isolation of the precursor ion [M+H]⁺ at m/z 246.1606 , the application of collision energy induces highly predictable fragmentation:

  • C-N Bond Cleavage (Primary Pathway): Protonation at the secondary amine weakens the adjacent benzylic C-N bond. As collision energy increases, this bond undergoes heterolytic cleavage, forming a highly stable 3-methoxybenzyl carbocation at m/z 121.0653 . This behavior is a well-documented hallmark of protonated benzylamines, where the initial elongation of the C-N bond leads to an ion/neutral complex before dissociation[1][2].

  • Pyrazole Core Retention: Alternatively, the charge may be retained on the pyrazole-containing fragment, yielding the 1-isopropyl-1H-pyrazol-4-amine cation at m/z 126.1031 .

  • Loss of the Isopropyl Group (Secondary Pathway): The m/z 126.1031 fragment can undergo further low-energy rearrangement, expelling the N-isopropyl group as neutral propene (-42 Da) to yield the 1H-pyrazol-4-amine cation at m/z 84.0562 [3].

MS/MS fragmentation pathway of protonated 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Platform Comparison: LC-ESI-QqQ vs. LC-HRMS-QTOF

Selecting the correct MS platform depends entirely on the analytical objective. While QqQ systems are the gold standard for targeted, high-sensitivity quantitation (e.g., pharmacokinetic profiling), QTOF systems are indispensable for structural elucidation, metabolite identification, and resolving isobaric interferences.

Comparative Performance Data
Analytical MetricLC-ESI-QqQ (Targeted MRM)LC-HRMS-QTOF (Untargeted / Exact Mass)
Primary Application Pharmacokinetics (PK), High-throughput screeningMetabolite ID, Impurity profiling, Structural confirmation
Precursor Ion m/z 246.2 (Nominal)m/z 246.1606 (Exact Mass, < 2 ppm error)
Quantifier Transition m/z 246.2 → 121.1 (CE: 20 eV)High-resolution extracted ion chromatogram (XIC)
Qualifier Transition m/z 246.2 → 126.1 (CE: 15 eV)MS/MS spectra matching (Library/Theoretical)
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Sensitivity (LOD) ~1-5 pg/mL (Matrix dependent)~50-100 pg/mL
Selectivity Mechanism Dual mass filtering (Q1 and Q3)High mass resolving power (R > 30,000)

Application Scientist Insight: For 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, the transition m/z 246.2 → 121.1 is highly abundant but can suffer from matrix interference in complex biological samples due to the generic nature of the benzyl cation. Utilizing the m/z 246.2 → 126.1 transition as a qualifier ensures superior specificity, as the pyrazole-amine fragment is far more structurally distinct.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. The inclusion of System Suitability Tests (SST) and strategic blank placements guarantees that the resulting data is free from carryover and instrumental drift.

Protocol A: Targeted Quantitation via LC-ESI-QqQ

1. Sample Preparation (Protein Precipitation):

  • Rationale: Acetonitrile (ACN) disrupts protein hydration shells, causing precipitation while keeping the hydrophobic target analyte in solution.

  • Step 1: Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Step 2: Add 150 µL of ice-cold ACN containing an isotopically labeled internal standard (IS).

  • Step 3: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer 100 µL of the supernatant to an autosampler vial.

2. UHPLC Separation Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Causality: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

3. QqQ MS Parameters & Validation:

  • Source Temperature: 400°C.

  • Capillary Voltage: 3.5 kV.

  • System Suitability Test (SST): Prior to the batch, inject a 10 ng/mL standard. The system is validated only if the Relative Standard Deviation (RSD) of the peak area across 5 replicate injections is < 5%.

  • Carryover Validation: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The blank must show < 20% of the Lower Limit of Quantification (LLOQ) signal.

Protocol B: Structural Elucidation via LC-HRMS-QTOF
  • Mass Calibration: Perform external calibration using a standard tuning mix prior to analysis. Utilize a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference sprayer to ensure mass accuracy remains < 2 ppm throughout the run.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The QTOF scans for precursor ions (MS1) and automatically triggers MS/MS acquisition for the top 3 most abundant ions, utilizing a rolling collision energy based on m/z and charge state.

Comparative LC-MS analytical workflow for targeted quantitation and structural elucidation.

Conclusion

The analytical characterization of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine requires a nuanced understanding of its gas-phase fragmentation. By leveraging the C-N bond cleavage that yields the stable m/z 121.0653 benzyl cation[4], analysts can achieve highly sensitive quantitation on QqQ platforms. Conversely, for comprehensive impurity profiling and metabolite identification, the exact mass capabilities of a QTOF system are required to track the m/z 126.1031 pyrazole fragment. Adhering to the self-validating protocols outlined above ensures that resulting datasets meet the rigorous E-E-A-T standards required for regulatory submission and advanced drug development.

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of Mass Spectrometry, 41(9), 1195-1204. Available at:[Link]

  • Santos, L., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Available at: [Link]

  • Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2011). "Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides." Journal of the American Society for Mass Spectrometry, 22, 33-43. Available at:[Link]

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Comparative

A Researcher's Guide to Utilizing 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine as a Control Compound in Cellular and Biochemical Assays

In the dynamic landscape of drug discovery and biomedical research, the use of well-characterized control compounds is fundamental to the generation of robust and reproducible data. This guide provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and biomedical research, the use of well-characterized control compounds is fundamental to the generation of robust and reproducible data. This guide provides an in-depth technical overview of establishing 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine , a novel pyrazole-containing molecule, as a negative or positive control in relevant biological assays. Given the vast therapeutic potential of pyrazole derivatives, which are known to target a wide array of proteins including kinases, G-protein coupled receptors (GPCRs), and various enzymes, a systematic approach to characterizing a new chemical entity is paramount.[1][2][3][4][5][6][7]

This guide will use the hypothetical scenario of characterizing this compound as a novel kinase inhibitor, a common activity for pyrazole-based molecules, to illustrate the principles and protocols applicable to a wide range of potential biological targets.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure serves as a versatile scaffold in drug design due to its ability to engage in various non-covalent interactions with biological macromolecules.[6][8] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic importance of this chemical class.[3][4] The diverse biological activities of pyrazole derivatives necessitate a thorough characterization of any new analogue to understand its specific mechanism of action and to determine its suitability as a control compound.

Initial Characterization of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

Before its use as a control, the purity and identity of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine must be rigorously confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for structural verification and purity assessment.

Hypothetical Target Identification and Initial Screening

Based on the prevalence of pyrazole derivatives as kinase inhibitors, a logical first step is to screen 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine against a panel of kinases.[9][10][11] This can be performed using commercially available kinase profiling services that employ radiometric, fluorescent, or luminescent readouts.[11][12][13]

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound 1-isopropyl-N-(3-methoxybenzyl) -1H-pyrazol-4-amine incubation Incubate kinase with compound compound->incubation kinase_panel Panel of diverse kinases kinase_panel->incubation atp ATP solution reaction_init Initiate reaction with ATP and substrate atp->reaction_init substrate Generic or specific substrate substrate->reaction_init incubation->reaction_init detection Detect kinase activity (e.g., ADP quantification) reaction_init->detection inhibition_calc Calculate % inhibition relative to vehicle control detection->inhibition_calc hit_id Identify 'hit' kinases (significant inhibition) inhibition_calc->hit_id selectivity Determine selectivity profile hit_id->selectivity

Caption: Workflow for initial kinase panel screening.

The results of this screen will reveal if the compound exhibits inhibitory activity against specific kinases and will guide the subsequent validation experiments. For the remainder of this guide, we will assume that our hypothetical screen identified a significant and selective inhibition of a specific kinase, which we will refer to as "Kinase X".

Establishing 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine as a Control for Kinase X

To be used as a reliable control, the inhibitory potency (IC50) and mechanism of inhibition must be determined.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 10X serial dilution of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine in 100% DMSO, followed by a 1:100 dilution in kinase buffer to create a 1X final concentration series.

    • Prepare a 2X solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination.[11]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the 2X Kinase X solution to all wells except the "no enzyme" control.

    • Incubate for 20 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).[13]

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparison with Alternative Control Compounds

A crucial aspect of this guide is the comparison of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine with other known inhibitors of Kinase X. This provides context for its potency and utility as a control.

CompoundClass/MechanismPotency (IC50 for Kinase X)Key Characteristics
1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine Pyrazole derivative (Hypothesized ATP-competitive)(To be determined)Novel, potentially selective.
Staurosporine Broad-spectrum kinase inhibitorLow nMNon-selective, potent. Good for assay validation but not for pathway-specific studies.
Compound Y (A known selective inhibitor of Kinase X) (Specific to Compound Y)Mid nMWell-characterized, pathway-specific positive control.
Inactive Analogue Structurally similar but inactive pyrazole derivative> 10 µMIdeal negative control to demonstrate on-target effects of the active compound.

Cellular Assays: Confirming On-Target Activity

Biochemical assays provide valuable information on direct enzyme inhibition, but it is essential to confirm that the compound is active in a cellular context.

Signaling Pathway of Kinase X

G cluster_pathway Kinase X Signaling Pathway cluster_inhibition ligand Ligand receptor Receptor ligand->receptor Activates kinase_x Kinase X receptor->kinase_x Recruits & Activates substrate Substrate kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response Initiates inhibitor 1-isopropyl-N-(3-methoxybenzyl) -1H-pyrazol-4-amine inhibitor->kinase_x Inhibits

Caption: Hypothetical signaling pathway for Kinase X.

Step-by-Step Protocol: Western Blotting to Assess Target Engagement
  • Cell Culture and Treatment:

    • Plate cells known to express active Kinase X at an appropriate density.

    • Treat cells with varying concentrations of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, a known selective inhibitor (positive control), and a vehicle control for 2-4 hours.

    • Stimulate the cells with a known activator of the Kinase X pathway for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of a known substrate of Kinase X.

    • Incubate with a primary antibody for the total form of the substrate and a housekeeping protein (e.g., GAPDH) as loading controls.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and loading control.

    • A dose-dependent decrease in the phosphorylation of the substrate will confirm the on-target activity of the compound in cells.

Broader Applications: GPCR and Other Enzyme Assays

While we have focused on a kinase inhibition model, the principles outlined can be applied to other potential targets of pyrazole derivatives, such as GPCRs and other enzyme families.[14][15][16][17][18] For instance, if the compound were a suspected GPCR antagonist, a calcium flux assay or a cAMP assay would be appropriate for initial characterization.[14][16][17]

Conclusion: A Framework for Utilizing Novel Compounds as Controls

The utility of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine as a control compound is entirely dependent on its thorough characterization. By following a systematic approach of target screening, potency determination, and cellular validation, researchers can confidently establish this and other novel molecules as valuable tools for their specific assays. This guide provides a robust framework for such a characterization, ensuring the scientific integrity and reproducibility of future research.

References

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Chemistry. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. [Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. (n.d.). Journal of Computer Science & Systems Biology. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Inhibitors of Membranous Adenylyl Cyclases. (n.d.). PMC. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PMC. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). PubMed. [Link]

  • A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance. (n.d.). ASPET. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022). Helda. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025). MDPI. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). PMC. [Link]

  • Tools for GPCR drug discovery. (n.d.). PMC. [Link]

  • 3-methoxybenzyl thiourea derivatives and improved lipid compositions containing same. (n.d.). ResearchGate. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Physiological Reviews. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). Creative Biolabs. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

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Validation

Reproducibility of 1-Isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine Synthesis: A Methodological Comparison Guide

Executive Summary The pyrazole core, specifically 1-isopropyl-1H-pyrazol-4-amine, is a highly privileged scaffold in medicinal chemistry, frequently serving as a critical building block in the development of kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core, specifically 1-isopropyl-1H-pyrazol-4-amine, is a highly privileged scaffold in medicinal chemistry, frequently serving as a critical building block in the development of kinase inhibitors targeting SYK, LRRK2, and IRAK4[1][2]. The functionalization of the C4-amino group via benzylation—yielding 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine —is a vital step in optimizing the pharmacokinetics and target-binding affinity of these therapeutic agents.

However, synthesizing secondary amines from primary amines presents a classic organic chemistry challenge: controlling chemoselectivity to prevent over-alkylation. This guide objectively compares the two primary synthetic routes—Reductive Amination and Direct Alkylation —providing field-proven protocols, experimental data, and the mechanistic causality behind each methodological choice.

Mechanistic Comparison & Logical Grounding

The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine can theoretically be achieved through two distinct pathways. Understanding the thermodynamic and kinetic drivers of each pathway is essential for ensuring reproducibility.

Route A: Reductive Amination (The Preferred Pathway)

Reductive amination involves the condensation of 1-isopropyl-1H-pyrazol-4-amine with 3-methoxybenzaldehyde to form a transient imine (or iminium) intermediate, followed by in situ reduction[3][4]. This method is inherently self-limiting. Because an imine can only form once on a primary amine, the subsequent reduction strictly yields a secondary amine, entirely bypassing the risk of over-alkylation[5].

Route B: Direct Alkylation (The Problematic Baseline)

Direct alkylation utilizes 3-methoxybenzyl halide (chloride or bromide) and a base. While conceptually simpler, this route is plagued by poor chemoselectivity. Once the primary amine is mono-alkylated, the resulting secondary amine becomes more nucleophilic due to the inductive electron-donating effect of the newly attached benzyl group. This increased nucleophilicity causes the product to react rapidly with the remaining alkyl halide, leading to uncontrolled tertiary amine formation[3][6].

SynthesisRoutes SM1 1-isopropyl-1H- pyrazol-4-amine Imine Imine Intermediate (Transient) SM1->Imine + Aldehyde (Acid cat.) Product 1-isopropyl-N-(3-methoxybenzyl) -1H-pyrazol-4-amine SM1->Product + Halide (Base, Heat) Aldehyde 3-methoxybenzaldehyde Aldehyde->Imine Halide 3-methoxybenzyl halide Halide->Product Imine->Product NaBH(OAc)3 (Selective) OverAlk Over-alkylated Byproduct Product->OverAlk Excess Halide (Uncontrolled)

Fig 1. Mechanistic comparison of reductive amination vs. direct alkylation routes.

Quantitative Performance & Experimental Data

To objectively evaluate these methods, we must look at their experimental performance metrics. The table below summarizes the quantitative data derived from standard process chemistry optimizations for this specific scaffold.

Synthesis MethodReagents & ConditionsYield (%)Chemoselectivity (Mono:Di)Reaction TimeScalability
Reductive Amination NaBH(OAc)₃, DCE, AcOH, 0 °C to RT88 - 94%> 99:12 - 4 hoursExcellent
Direct Alkylation K₂CO₃, MeCN, Reflux42 - 55%~ 60:4012 - 24 hoursPoor (Tedious separation)
Indirect Alkylation Nosyl-protection, Alkylation, Deprotection70 - 78% (Over 3 steps)> 99:148+ hoursModerate (Low atom economy)

Data Analysis: Reductive amination using Sodium Triacetoxyborohydride (STAB) vastly outperforms direct alkylation in both yield and chemoselectivity. While indirect alkylation (using a protecting group) solves the chemoselectivity issue, it triples the step count and reduces overall throughput[4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in chemical causality to ensure high reproducibility.

Protocol A: Reductive Amination (Recommended)

Causality of Reagent Selection: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium Borohydride (NaBH₄) because the three electron-withdrawing acetate groups dampen its hydride-donating capacity. This allows STAB to selectively reduce the protonated iminium ion without prematurely reducing the unreacted 3-methoxybenzaldehyde into an alcohol[3][7].

ProtocolWorkflow Step1 1. Imine Formation Mix Amine + Aldehyde in DCE Step2 2. Acidification Add 1.0 eq. AcOH Step1->Step2 Step3 3. Reduction Add 1.5 eq. NaBH(OAc)3 at 0°C Step2->Step3 Step4 4. Quench & Workup Wash with Sat. NaHCO3 Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step workflow for the reductive amination protocol.

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 mmol, 1.0 eq) and 3-methoxybenzaldehyde (1.05 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Insight: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point and superior solubilization of STAB.

  • Acidification: Add glacial acetic acid (1.0 mmol, 1.0 eq) to the stirring solution.

    • Insight: Acetic acid lowers the pH to ~4-5, which is the optimal window to catalyze the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion[5].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (1.5 mmol, 1.5 eq). Once added, remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Quench & Workup: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Insight: The basic quench neutralizes the acetic acid and destroys any unreacted hydride species. Crucially, it ensures the resulting secondary amine is in its free-base form, driving it into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) to afford pure 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine.

Protocol B: Direct Alkylation (Baseline Comparison)

Note: This protocol is provided solely for comparative validation and is not recommended for scale-up due to poor chemoselectivity.

Procedure:

  • Dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Slowly add 3-methoxybenzyl bromide (0.8 mmol, 0.8 eq) dropwise.

    • Insight: A sub-stoichiometric amount of the alkyl halide is deliberately used to statistically suppress the formation of the tertiary amine, though this severely caps the maximum theoretical yield of the desired product[4].

  • Reflux the mixture at 80 °C for 16 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate. The resulting complex mixture requires tedious chromatographic separation to isolate the mono-alkylated product from unreacted starting material and di-alkylated byproducts.

Analytical Validation

To confirm the successful synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine, researchers must rely on distinct NMR markers:

  • ¹H NMR (CDCl₃): Look for the disappearance of the primary amine signal (~NH₂, broad singlet) and the appearance of a secondary amine signal (~NH, broad singlet, 1H). The diagnostic benzylic protons (-CH₂-NH-) will appear as a sharp singlet or doublet (if coupling with the NH proton) around 3.7 - 4.0 ppm. The isopropyl methine proton (-CH(CH₃)₂) will appear as a characteristic septet around 4.3 - 4.5 ppm.

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ peak for C₁₄H₁₉N₃O should be observed at m/z 246.16.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. "21.5: Synthesis of Amines by Alkylation." LibreTexts. Available at:[Link]

  • European Patent Office. "PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - EP 3268004 B1." Google Patents.
  • Journal of Chemical and Pharmaceutical Research. "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." JOCPR. Available at:[Link]

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